molecular formula C13H20BNO4 B582229 4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid CAS No. 1256355-11-9

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid

Cat. No.: B582229
CAS No.: 1256355-11-9
M. Wt: 265.116
InChI Key: DBCMLDOLGISAAM-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is a sophisticated organoboron compound designed for research applications, particularly in synthetic organic chemistry and drug discovery. This chemical features a boronic acid functional group, which serves as a key handle in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently construct complex biaryl structures found in many pharmaceutical agents and organic materials. The presence of the tert-butoxycarbonylamino (Boc-protected amine) group is a critical feature of this molecule . This protecting group masks a reactive amine functionality, making the boronic acid compatible with a wider range of reaction conditions and allowing for selective deprotection later in a synthetic sequence. The 2,6-dimethyl substitution on the phenyl ring can influence the compound's steric and electronic properties, potentially enhancing selectivity and performance in catalytic transformations. As a high-value building block, it is intended for use by qualified researchers in constructing active pharmaceutical ingredients (APIs), advanced materials, and chemical biology probes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a laboratory setting .

Properties

IUPAC Name

[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMLDOLGISAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681715
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-11-9
Record name Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Amino-2,6-dimethylphenylboronic Acid

The precursor 4-amino-2,6-dimethylphenylboronic acid is synthesized via nitration and reduction or halogenation followed by borylation.

Nitration-Reduction Pathway

Nitration of 2,6-dimethylphenylboronic acid introduces a nitro group at position 4, guided by the meta-directing boronic acid. Subsequent reduction with hydrogen gas (H₂/Pd/C) or stannous chloride (SnCl₂/HCl) yields the amine.

Example Procedure :

  • Nitration : 2,6-Dimethylphenylboronic acid is treated with concentrated HNO₃/H₂SO₄ at 0–5°C.

  • Reduction : The nitro intermediate is reduced using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 12 h.

Halogenation-Borylation Pathway

4-Bromo-2,6-dimethylaniline undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Example Conditions :

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane, 100°C, 12 h.

Boc Protection of the Amino Group

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Optimized Protocol :

  • Reagents : Boc₂O (1.2 equiv), triethylamine (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF), 25°C, 1 h.

  • Workup : Extraction with ethyl acetate and concentration yields the Boc-protected product (typical yield: 70–85%).

Route B: Miyaura Borylation of a Halogenated Boc-Protected Intermediate

Synthesis of 4-Bromo-2,6-dimethyl-N-Boc-aniline

Bromination of 2,6-dimethylaniline at position 4, followed by Boc protection, generates the key intermediate.

Bromination :

  • Reagent : N-bromosuccinimide (NBS) in CHCl₃ at 0°C.

  • Yield : ~60% (isolated via column chromatography).

Boc Protection :

  • As described in Section 2.2.

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation to install the boronic acid group.

Representative Conditions :

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Boron Source : Bis(pinacolato)diboron (1.5 equiv)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane/water (4:1), 100°C, 24 h.

  • Yield : 65–75% after hydrolysis of the boronic ester.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Key Step Boc protection post-borylationBorylation post-Boc protection
Directing Effects Boronic acid meta-directs nitrationBromine para-directs borylation
Yield (Overall) 50–60%55–65%
Complexity Moderate (two-step borylation)High (halogenation + borylation)
Scalability Suitable for gram-scaleLimited by halogenation efficiency

Reaction Optimization and Challenges

Boronic Acid Stability

The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:

  • pH Control : Reactions conducted at neutral pH.

  • Coordination Agents : Addition of ethylene glycol to suppress decomposition.

Steric Hindrance

Methyl groups at positions 2 and 6 hinder Miyaura borylation. Mitigation involves:

  • High Catalyst Loading : 3–5 mol% Pd(dppf)Cl₂.

  • Prolonged Reaction Time : 24–48 h.

Industrial and Research Applications

The compound’s utility in cross-coupling reactions is exemplified in pharmaceutical syntheses:

  • Suzuki-Miyaura Coupling : Forms biaryl structures in kinase inhibitors.

  • Protection-Deprotection : Boc group enables sequential functionalization .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The following boronic acids share structural similarities but differ in substituent groups, influencing their reactivity and applications:

Compound Name CAS Number Molecular Formula Key Substituents Applications References
4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid Not provided C₁₃H₂₀BNO₄ Boc-protected amino, 2,6-dimethyl Suzuki coupling; amine-protected intermediates
2,6-Dimethylphenylboronic acid 100379-00-8 C₈H₁₁BO₂ 2,6-dimethyl Catalysis (CO₂ fixation); Suzuki coupling
4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid 858096-68-1 C₁₄H₂₄BO₃Si TBS-protected hydroxyl, 2,6-dimethyl Hydroxyl-protected intermediates; silyl ether synthesis
4-(Dimethylamino)phenylboronic acid 28611-39-4 C₈H₁₂BNO₂ 4-dimethylamino Fluorescent probes; pH-sensitive catalysts
4-Tert-butylphenylboronic acid Not provided C₁₀H₁₅BO₂ 4-tert-butyl Steric hindrance studies; Suzuki coupling
Key Observations:

Substituent Impact on Reactivity: The Boc-amino group in the target compound enhances stability for amine-containing intermediates but may reduce cross-coupling efficiency due to steric hindrance compared to simpler analogs like 2,6-dimethylphenylboronic acid . 2,6-Dimethylphenylboronic acid (without Boc protection) exhibits higher catalytic activity in CO₂ fixation due to accessible Brønsted acidity and lower steric bulk . TBS-protected analogs (e.g., BC-1159) are tailored for hydroxyl group protection, differing fundamentally from Boc’s amine protection .

Solubility and Stability :

  • Boc and TBS groups improve solubility in organic solvents compared to unsubstituted analogs. However, the Boc group’s labile nature under acidic conditions limits its use in acidic reaction environments .

Biological Activity

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications. This compound exhibits unique properties due to the presence of the boron atom, which allows for interactions with various biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C13H20BNO4
  • Molecular Weight : 253.12 g/mol
  • CAS Number : 53216485

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is primarily facilitated by the electrophilic nature of boron, allowing for the formation of stable complexes with hydroxyl-containing compounds. The biological implications of these interactions include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by forming complexes that prevent substrate binding.
  • Signal Transduction Modulation : Boronic acids can influence signaling pathways by interacting with proteins involved in cellular communication.

Biological Applications

  • Anticancer Activity : Research indicates that boronic acids can serve as inhibitors of proteasomes and other cancer-related enzymes, potentially leading to apoptosis in cancer cells.
  • Diabetes Management : Some studies suggest that derivatives of boronic acids may enhance insulin signaling pathways, providing a therapeutic avenue for diabetes treatment.
  • Antiviral Properties : The compound's structure allows it to be explored as a potential inhibitor of viral proteases, which are critical for viral replication.

Case Studies

  • HIV Protease Inhibition : A study demonstrated that a related boronic acid scaffold improved oxidative stability and maintained potency against HIV protease, suggesting that similar modifications could enhance the efficacy of this compound in antiviral applications .
  • Protein Kinase Inhibition : Another investigation highlighted the use of boronic acids in developing selective inhibitors for protein kinases involved in cancer progression. The structural modifications in compounds like this compound could lead to enhanced selectivity and potency .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor; antiviral activity
Benzoxaborolone derivativesImproved oxidative stability; HIV protease inhibition
2-Carboxyphenylboronic acidCatalytic activity; biomass conversion

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